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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295 Get Quote

An In-depth Technical Guide to 2-Aminothiazole-4-carboxamide: Chemical Properties and

Applications

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural

basis for a wide array of biologically active compounds.[1][2][3] Its derivatives have

demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, anti-

inflammatory, and antitumor activities.[1][4][5] This technical guide focuses on 2-
Aminothiazole-4-carboxamide, a key derivative, providing a comprehensive overview of its

chemical properties, synthesis, and biological significance for researchers, scientists, and drug

development professionals.

Core Chemical Properties
The fundamental chemical and physical properties of 2-aminothiazole-4-carboxylic acid, the

parent compound to the carboxamide, are summarized below. These properties are crucial for

understanding the reactivity, solubility, and handling of its derivatives.
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Property Value Source

Molecular Formula C₄H₄N₂O₂S PubChem CID 1501882[6]

Molecular Weight 144.15 g/mol PubChem CID 1501882[6]

Melting Point 171-181 °C ChemicalBook[7]

IUPAC Name
2-amino-1,3-thiazole-4-

carboxylic acid
PubChem CID 1501882[6]

Canonical SMILES C1=C(N=C(S1)N)C(=O)O PubChem CID 1501882[6]

Synthesis and Reactivity
The synthesis of the 2-aminothiazole core is most commonly achieved through the Hantzsch

thiazole synthesis. This versatile method allows for the creation of a wide range of substituted

thiazoles. The general workflow involves the condensation of an α-haloketone with a thiourea

derivative.[8] For 2-aminothiazole-4-carboxamide and its ester precursors, the synthesis

typically starts with an α-halo-γ-oxoalkanoate.
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General Synthesis Workflow for 2-Aminothiazole-4-carboxamide Derivatives
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(e.g., with NH₃ or Weinreb amide formation followed by Grignard)

2-Aminothiazole-4-carboxamide
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Caption: General workflow for the synthesis of 2-Aminothiazole-4-carboxamide.

The reactivity of 2-aminothiazole-4-carboxamide is characterized by its principal functional

groups: the 2-amino group and the 4-carboxamide group. The exocyclic amino group is

nucleophilic and can readily undergo reactions such as acylation or Schiff base formation.[4]

The thiazole ring itself is relatively aromatic and stable, but the C-5 position can be susceptible

to electrophilic substitution. The carboxamide group can be hydrolyzed to the corresponding

carboxylic acid under acidic or basic conditions.

Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and modification of

these compounds. Below is a representative protocol for the synthesis of a 2-aminothiazole-4-
carboxamide derivative, adapted from published literature.[8]
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Synthesis of N-substituted 2-Aminothiazole-4-carboxamides

Step 1: Synthesis of the Carboxylic Acid Intermediate.

Commercially available ethyl 2-aminothiazole-4-carboxylate is hydrolyzed to 2-

aminothiazole-4-carboxylic acid. This is typically achieved by refluxing the ester with a

base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

[9]

Step 2: Weinreb Amide Formation.

To a solution of the 2-aminothiazole-4-carboxylic acid in a suitable solvent (e.g., DCM), a

coupling agent (e.g., EDC.HCl, PyBOP), N,O-Dimethylhydroxylamine hydrochloride, and a

non-nucleophilic base (e.g., DIPEA) are added.[8]

The reaction mixture is stirred at room temperature for several hours (typically 16h) to

form the Weinreb amide.

The product is then isolated through aqueous workup and extraction with an organic

solvent.

Step 3: Conversion to Carboxamide.

The purified Weinreb amide is dissolved in an anhydrous solvent like THF and cooled to a

low temperature (e.g., -78°C).

An appropriate nucleophile (e.g., ammonia or a primary/secondary amine) is added to the

solution.

The reaction is allowed to warm to room temperature and stirred for a few hours.

The final carboxamide product is purified using standard techniques such as

recrystallization or column chromatography.[8]

Characterization: The structure and purity of the synthesized compounds are confirmed using

analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][9]
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Biological Activity and Signaling Pathways
Derivatives of 2-aminothiazole-4-carboxamide are prominent in drug discovery due to their

potent antimicrobial properties. They have been extensively investigated as inhibitors of

essential bacterial enzymes, disrupting critical metabolic pathways.

Antitubercular Activity: Several studies have identified 2-aminothiazole-4-carboxylate

derivatives as potent inhibitors of Mycobacterium tuberculosis.[8][9] One key target is the β-

ketoacyl-ACP synthase mtFabH, an essential enzyme in the mycobacterial fatty acid synthesis

(FAS-II) pathway.[9] Inhibition of this enzyme disrupts the formation of the unique mycolic acids

that are crucial components of the mycobacterial cell wall.

Antimicrobial and Antifungal Activity: Other derivatives have shown significant activity against

multidrug-resistant bacterial strains and various fungi.[4][5] The proposed mechanism for some

of these compounds is the inhibition of uridine diphosphate-N-acetylmuramate/l-alanine ligase

(MurC), an enzyme involved in the early stages of peptidoglycan synthesis, which is essential

for the bacterial cell wall.[4]
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Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
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Caption: Inhibition of MurC ligase by a 2-aminothiazole derivative disrupts peptidoglycan

synthesis.

Conclusion
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2-Aminothiazole-4-carboxamide and its related derivatives represent a privileged scaffold in

the development of new therapeutic agents. Their versatile synthesis, coupled with their

significant biological activity against critical microbial targets, ensures their continued

importance in medicinal chemistry. This guide provides a foundational understanding of their

chemical properties and experimental considerations, serving as a valuable resource for

researchers dedicated to harnessing the therapeutic potential of this important class of

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b058295#2-aminothiazole-4-carboxamide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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